molecular formula C19H19D5ClNO4 B1574240 6-beta-Naloxol D5 hydrochloride

6-beta-Naloxol D5 hydrochloride

Cat. No.: B1574240
M. Wt: 370.88
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-beta-Naloxol D5 hydrochloride is a deuterium-labeled derivative of 6-beta-Naloxol, a metabolite of the opioid antagonist naloxone. The compound is chemically modified with five deuterium atoms (D5) at specific positions, enhancing its stability and reducing metabolic degradation in research settings . Structurally, it retains the core features of naloxone, including the morphinan backbone, but incorporates deuterium substitutions to improve pharmacokinetic properties for in vitro and in vivo studies. It is primarily utilized in pharmacological research to investigate opioid receptor dynamics, competitive binding assays, and metabolic pathways of opioid antagonists .

Properties

Molecular Formula

C19H19D5ClNO4

Molecular Weight

370.88

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 6-beta-Naloxol D5 hydrochloride and related compounds:

Compound Structure Deuterium Labeling Primary Application Key Features
6-beta-Naloxol D5 HCl Morphinan backbone with D5 labels Yes (5 deuterium atoms) Opioid receptor research, metabolic studies Enhanced metabolic stability; used as a tracer in mass spectrometry
Naloxone Morphinan backbone No Emergency treatment of opioid overdose Short half-life; non-selective opioid receptor antagonist
6-beta-Naloxol Morphinan backbone (non-deuterated) No Preclinical studies of opioid metabolism Active metabolite of naloxone; lacks deuterium-enhanced stability
Remdesivir-D5 Nucleoside analogue with D5 labels Yes Antiviral research Deuterated form of Remdesivir; used to study pharmacokinetics

Pharmacological and Research Comparisons

  • Deuterium Labeling: Unlike naloxone and non-deuterated 6-beta-Naloxol, the D5 labeling in 6-beta-Naloxol D5 HCl reduces cytochrome P450-mediated metabolism, prolonging its half-life in experimental models. This makes it advantageous for tracer studies requiring sustained detection .
  • Receptor Specificity : While naloxone broadly antagonizes μ-, κ-, and δ-opioid receptors, 6-beta-Naloxol D5 HCl’s binding affinity and selectivity remain undercharacterized in the provided evidence. However, its structural similarity suggests comparable receptor interactions, albeit with altered kinetics due to deuterium .
  • Research Utility: Unlike Remdesivir-D5 (an antiviral deuterated compound), 6-beta-Naloxol D5 HCl is specific to opioid research. Its deuterium labeling contrasts with non-deuterated standards like SCH 23390 (a dopamine D1/D5 receptor antagonist), which is used in cardiac electrophysiology studies .

Mechanistic Insights from Related Studies

  • Metabolic Stability : Deuterium labeling in compounds like 6-beta-Naloxol D5 HCl is analogous to strategies employed in deuterated drug development (e.g., Deutetrabenazine), where isotopic substitution mitigates rapid clearance .
  • For example, dopamine D1/D5 agonists like (±)-SKF 38393 alter sodium currents (INa) in cardiomyocytes , suggesting that opioid antagonists like 6-beta-Naloxol D5 HCl could have unexplored cardiac implications.

Preparation Methods

Starting Materials and Catalysts

  • Starting compound : A precursor steroidal compound with appropriate functional groups (e.g., hydroxyl, halogen substituents) at the 6-beta position.
  • Catalyst : Palladium on carbon (Pd/C) is commonly employed as a catalyst for hydrogenation/deuteration reactions.
  • Ligands : Chiral monophosphite or monophosphine ligands are used to enhance stereoselectivity and yield.
  • Deuterium source : Deuterium gas (D2) or deuterated solvents such as deuterated methanol (CD3OD) or heavy water (D2O) serve as deuterium donors.

Reaction Conditions

  • Solvent : Organic solvents such as tetrahydrofuran (THF), methanol, or acetonitrile are typically used.
  • Temperature : Mild heating is applied, often in the range of 40-80°C, to facilitate the catalytic reaction.
  • Pressure : Hydrogen or deuterium gas pressure is controlled, often at atmospheric or slightly elevated pressures.
  • Time : Reaction times vary from several hours to overnight, depending on conversion efficiency.

Stepwise Synthesis

  • Dissolution : The precursor compound is dissolved in an organic solvent.
  • Catalyst and Ligand Addition : Pd/C catalyst and a chiral monophosphite ligand are added to the solution.
  • Deuteration Reaction : The reaction mixture is subjected to deuterium gas under controlled temperature and pressure, allowing selective incorporation of deuterium at the 6-beta position.
  • Work-up : After completion, the catalyst is filtered off, and the product is purified by standard methods such as chromatography.
  • Hydrochloride Salt Formation : The purified deuterated compound is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.
  • Isolation and Drying : The salt is isolated by filtration or crystallization and dried under vacuum.

Reaction Scheme (Generalized)

Step Reagents/Conditions Outcome
1 Precursor + Organic solvent Homogeneous reaction mixture
2 Add Pd/C catalyst + chiral monophosphite ligand Catalyst complex formation
3 Introduce D2 gas, heat at 40-80°C Selective 6-beta deuteration
4 Filtration and purification Isolated deuterated naloxol
5 Add HCl in solvent Formation of hydrochloride salt
6 Crystallization and drying Pure 6-beta-Naloxol D5 hydrochloride

Research Findings and Yield Data

  • The use of chiral monophosphite ligands in the catalytic system increases the stereoselectivity, yielding over 95% of the desired 6-beta deuterated product with high purity.
  • The reaction avoids hazardous reagents, making the process safer and more environmentally friendly.
  • The hydrochloride salt form enhances the compound's stability and solubility, important for pharmaceutical applications.
  • Deuterium incorporation is confirmed by spectroscopic methods such as NMR, demonstrating the successful substitution of hydrogen atoms with deuterium at the target positions.

Comparative Table of Key Parameters in Preparation

Parameter Typical Condition/Value Notes
Catalyst Pd/C (5-10%) High activity for hydrogenation
Ligand Chiral monophosphite or monophosphine Enhances stereoselectivity
Solvent THF, methanol, acetonitrile Solvent choice affects yield
Temperature 40-80°C Mild heating optimal
Pressure Atmospheric to slight positive pressure Controlled for safety and efficiency
Reaction Time 4-24 hours Depends on scale and conversion
Yield >95% High yield with ligand use
Purity >98% (by chromatography) Suitable for pharmaceutical use
Salt Formation HCl in organic solvent Produces stable hydrochloride salt

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-beta-Naloxol D5 hydrochloride, and how does deuterium labeling impact its molecular characterization?

  • Methodological Answer : Synthesis involves replacing five hydrogen atoms with deuterium at specific positions, typically achieved via hydrogen-deuterium exchange under controlled catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₉H₁₈D₅ClNO₄, ~356.89 g/mol) . Purity (>98%) is validated using reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers validate the opioid antagonist activity of this compound in vitro?

  • Methodological Answer : Competitive binding assays using μ-opioid receptor (MOR)-expressing cell membranes (e.g., CHO-K1 cells) are standard. Tritiated naloxone ([³H]-naloxone) serves as a radioligand, with displacement curves analyzed to determine IC₅₀ values. Kinetic studies should account for deuterium’s isotopic effects, which may alter binding affinity compared to non-deuterated naloxol .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., naloxone-D5) ensures specificity. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) to reduce matrix effects. Calibration curves should cover 1–1000 ng/mL, with validation per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic stability and pharmacokinetic profile?

  • Methodological Answer : Comparative studies between deuterated and non-deuterated analogs are critical. In vitro liver microsomal assays (human/rat) assess metabolic half-life (t₁/₂), while in vivo studies in rodents measure clearance rates via plasma sampling. Deuterium at the 6β position reduces CYP3A4-mediated oxidation, potentially enhancing metabolic stability .

Q. What experimental strategies resolve contradictions in receptor binding data between this compound and its parent compound?

  • Methodological Answer : Discrepancies may arise from isotopic effects or assay conditions. Use parallel assays under identical buffer conditions (pH 7.4, 37°C) and validate receptor saturation levels. Molecular dynamics simulations can model deuterium’s impact on ligand-receptor hydrogen bonding .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing at -20°C (long-term) vs. 25°C/60% RH (short-term) over 1–6 months. Monitor degradation via HPLC-UV for purity loss and LC-MS for byproduct identification (e.g., de-deuterated species). Lyophilization in amber vials under argon minimizes photodegradation and hydrolysis .

Q. What controls are essential when using this compound in opioid receptor signaling studies to avoid off-target effects?

  • Methodological Answer : Include negative controls (vehicle-only) and non-deuterated naloxol to isolate isotopic effects. For G-protein vs. β-arrestin signaling bias, use TRUPATH® assays with BRET (bioluminescence resonance energy transfer) detection. Validate selectivity against δ- and κ-opioid receptors using antagonist co-treatment .

Methodological Notes

  • Safety : Handle with nitrile gloves and PPE in a fume hood. Avoid dust formation; store at -20°C in sealed, light-resistant containers .
  • Data Reproducibility : Report deuterium enrichment levels (≥98% per NMR) and batch-specific purity certificates. Use reference standards from accredited suppliers (e.g., Toronto Research Chemicals, Cayman Chemical) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.